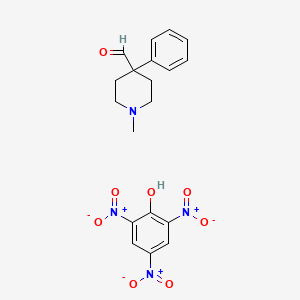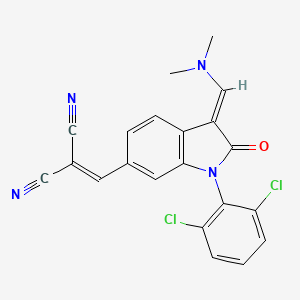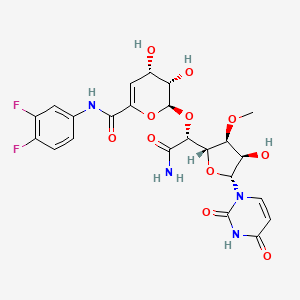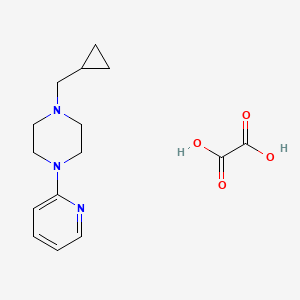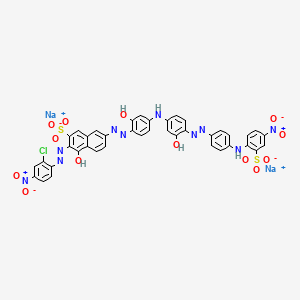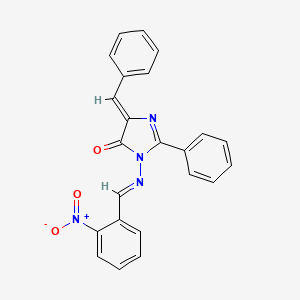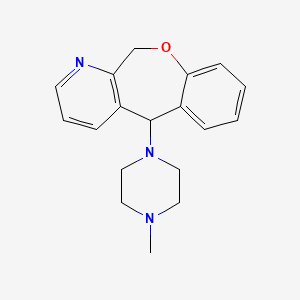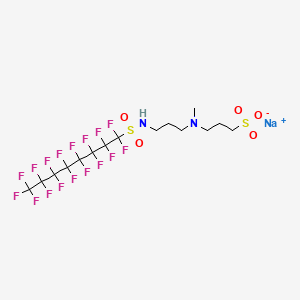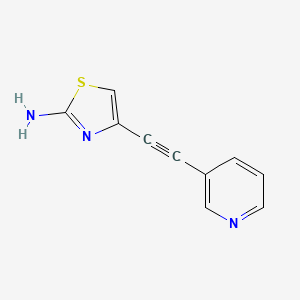
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((1-(hydroxymethyl)propyl)amino)methylene)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((1-(hydroxymethyl)propyl)amino)methylene)-, (Z)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an indole core substituted with a dichlorophenyl group and a hydroxymethylpropylamino methylene side chain. Its unique configuration makes it a subject of interest in synthetic chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((1-(hydroxymethyl)propyl)amino)methylene)-, (Z)- typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the dichlorophenyl group through electrophilic substitution reactions. The hydroxymethylpropylamino methylene side chain is then attached using nucleophilic substitution reactions under controlled conditions to ensure the (Z)-configuration is maintained.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and reactors to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. Advanced purification techniques, including chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((1-(hydroxymethyl)propyl)amino)methylene)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((1-(hydroxymethyl)propyl)amino)methylene)-, (Z)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique pharmacological profile.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((1-(hydroxymethyl)propyl)amino)methylene)-, (Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Allylamine: An unsaturated amine with applications in polymerization and pharmaceuticals.
Thiopropamine: A stimulant drug with a structure similar to amphetamine.
Uniqueness
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((1-(hydroxymethyl)propyl)amino)methylene)-, (Z)- stands out due to its unique indole core and the specific arrangement of its substituents. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
172371-98-1 |
|---|---|
Molecular Formula |
C19H18Cl2N2O2 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(1-hydroxybutan-2-yliminomethyl)indol-2-ol |
InChI |
InChI=1S/C19H18Cl2N2O2/c1-2-12(11-24)22-10-14-13-6-3-4-9-17(13)23(19(14)25)18-15(20)7-5-8-16(18)21/h3-10,12,24-25H,2,11H2,1H3 |
InChI Key |
ONQHJEHFBHLASM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)N=CC1=C(N(C2=CC=CC=C21)C3=C(C=CC=C3Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


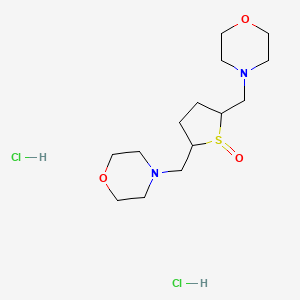
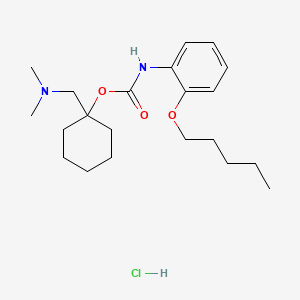
![3-methyl-5-[(1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B15191412.png)
